N-Methyl-N-nitro-N'-nitrosoguanidine
Overview
Description
N-Methyl-N-nitro-N’-nitrosoguanidine is a chemical compound known for its mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study the mechanisms of carcinogenesis. The compound is known to add alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA, leading to transition mutations between GC and AT base pairs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-nitro-N’-nitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitroguanidine with nitrous acid. The reaction typically involves the use of an aqueous solution of sodium nitrite and hydrochloric acid to generate nitrous acid in situ, which then reacts with N-methyl-N-nitroguanidine to form N-Methyl-N-nitro-N’-nitrosoguanidine .
Industrial Production Methods
the synthesis generally follows the same principles as laboratory-scale preparation, with considerations for scaling up the reaction and ensuring safety due to the compound’s hazardous nature .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-nitro-N’-nitrosoguanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: N-Methyl-N-nitro-N’-nitrosoguanidine can undergo nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro and nitroso derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-Methyl-N-nitro-N’-nitrosoguanidine is extensively used in scientific research due to its mutagenic and carcinogenic properties. Some of its applications include:
Mechanism of Action
N-Methyl-N-nitro-N’-nitrosoguanidine exerts its effects by adding alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA. This alkylation leads to transition mutations between GC and AT base pairs, which can result in genetic mutations and potentially carcinogenesis. The compound’s electrophilic nature allows it to react with nucleophilic sites in DNA, leading to these mutations .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-N-methylurea: Another mutagenic compound that alkylates DNA.
N-Nitroso-N-ethylurea: Similar in structure and function, used in mutagenesis studies.
N-Nitroso-N-methylcarbamate: Known for its mutagenic properties and used in similar research applications.
Uniqueness
N-Methyl-N-nitro-N’-nitrosoguanidine is unique due to its specific alkylation of the O6 position of guanine and the O4 position of thymine, leading to transition mutations that are hard to detect by the DNA mismatch repair system. This makes it a valuable tool in studying genetic mutations and carcinogenesis .
Properties
IUPAC Name |
1-methyl-1-nitro-2-nitrosoguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5O3/c1-6(7(9)10)2(3)4-5-8/h1H3,(H2,3,4,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIDUMMXBQMTKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=NN=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C(=N/N=O)/N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180917 | |
Record name | Guanidine, N-methyl-N-nitro-N'-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26305-08-8 | |
Record name | N-Methyl-N-nitro-N′-nitrosoguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26305-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N-methyl-N-nitro-N'-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, N-methyl-N-nitro-N'-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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